[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine
Description
[1-(3-Bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine is a brominated tetrazole derivative featuring a 3-bromophenyl substituent attached to the 1-position of the tetrazole ring, with a methanamine group at the 5-position. This compound belongs to a class of nitrogen-rich heterocycles known for their versatility in medicinal chemistry and materials science. Its molecular formula is C₈H₈BrN₅, with a molecular weight of ~262.09 g/mol (exact value dependent on isotopic composition).
Properties
IUPAC Name |
[1-(3-bromophenyl)tetrazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSICWUEUKNQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=NN=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile-Azide Cycloaddition Fundamentals
The tetrazole core of [1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine is typically constructed via a [3+2] cycloaddition between a nitrile precursor and sodium azide. This reaction, first reported by Bladin in 1885, remains the cornerstone of tetrazole synthesis. For the 3-bromophenyl variant, 3-bromobenzonitrile serves as the starting material, reacting with sodium azide (NaN₃) in the presence of a Lewis acid catalyst.
Key catalysts include:
- Zinc chloride (ZnCl₂) : Enhances electrophilicity of the nitrile group, achieving yields of 70–85% in tetrahydrofuran (THF)/water systems.
- Silica-supported sulfuric acid : A heterogeneous catalyst enabling recyclability and reduced byproducts, with reported yields of 82% in dimethylformamide (DMF).
Table 1: Comparative Catalytic Efficiency
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| ZnCl₂ | THF/H₂O | 100 | 85 | |
| Silica-SO₃H | DMF | 120 | 82 | |
| NH₄Cl/Et₃N | DMF | 90 | 78 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times from 12–24 hours to 2–4 hours. For example, 3-bromobenzonitrile and NaN₃ under microwave conditions at 150°C in DMF yielded 88% of the tetrazole intermediate. This method minimizes thermal degradation, critical for bromophenyl stability.
Methanamine Functionalization Strategies
Nucleophilic Substitution
Following tetrazole ring formation, the methanamine group is introduced via nucleophilic substitution. The 5-chlorotetrazole intermediate reacts with methylamine (CH₃NH₂) under basic conditions.
Reaction Conditions :
- Solvent : Dichloromethane or toluene.
- Base : Triethylamine (Et₃N) or lithium bis(trimethylsilyl)amide (LiHMDS).
- Temperature : 0–25°C to prevent aryl bromide cleavage.
Equation :
$$ \text{C}7\text{H}4\text{BrN}4\text{Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methanamine} + \text{HCl} $$
One-Pot Sequential Synthesis
Recent protocols integrate tetrazole formation and methanamine functionalization into a single vessel. For instance, 3-bromoaniline undergoes diazotization, followed by cycloaddition with cyanamide and subsequent amination, achieving a 76% overall yield.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance NaN₃ solubility but may promote bromophenyl group hydrolysis. Mixed solvent systems (e.g., THF/H₂O 4:1) balance reactivity and stability.
Temperature and Time
- Cycloaddition : Optimal at 100–120°C for 4–7 hours.
- Amination : Requires lower temperatures (0–25°C) to avoid N-Br bond scission.
Industrial-Scale Production
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves yield consistency (±2% variance) and reduces waste. A pilot study using microchannel reactors achieved 89% yield at 10 kg/day throughput.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1) remove unreacted NaN₃ and inorganic salts.
- Chromatography : Silica gel with ethyl acetate/hexane (1:4) isolates the product at >99% purity.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Sequential Batch | 3 | 68 | Moderate | $$$ |
| Microwave One-Pot | 2 | 76 | High | $$ |
| Continuous Flow | 2 | 89 | Very High | $$$$ |
The continuous flow approach emerges as the most viable for industrial applications, despite higher initial costs.
Chemical Reactions Analysis
Types of Reactions
[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine-substituted tetrazole derivatives, while oxidation reactions can produce tetrazole N-oxides.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biology and medicine, tetrazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . This compound, in particular, has shown promise as a precursor for the development of new pharmaceuticals targeting bacterial and fungal infections .
Industry
In the industrial sector, tetrazole derivatives are used in the production of propellants, explosives, and corrosion inhibitors
Mechanism of Action
The mechanism of action of [1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to various receptors . This interaction can modulate enzymatic activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
Compounds with halide substitutions at different positions or with alternative halogens exhibit distinct electronic and steric properties:
- [1-(3-Chlorophenyl)-1H-tetrazol-5-yl]methanamine derivatives : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may alter binding kinetics and solubility .
- [3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanamine : Replacing tetrazole with oxazole modifies hydrogen-bonding capacity and ring strain, affecting stability and reactivity .
Heterocycle Replacements
- [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride: Oxadiazole rings (less acidic than tetrazoles) reduce hydrogen-bond donor capacity but improve metabolic resistance .
- [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride : Imidazole’s basicity contrasts with tetrazole’s acidity, altering pH-dependent solubility and target interactions .
Physicochemical Properties
Pharmacological and Biochemical Activity
- [3-(3-Bromophenyl)-oxadiazole] : Demonstrated higher metabolic stability in preliminary assays, likely due to oxadiazole’ resistance to enzymatic degradation .
- [1-(3-Chlorophenyl) variants : Showed reduced cytotoxicity in cell migration assays compared to brominated analogues, possibly due to weaker halogen bonding .
Biological Activity
[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine, also known as a tetrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical formula of this compound is C8H8BrN5. The presence of the bromophenyl group contributes to its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In a study evaluating new tetrazole derivatives, compounds exhibited IC50 values ranging from 17.83 μM to 19.73 μM against MDA-MB-231 and MCF-7 breast cancer cell lines, indicating promising antitumor activity compared to standard treatments like Cisplatin .
Antimicrobial Activity
Tetrazole derivatives have also been investigated for their antimicrobial properties. A study on related compounds demonstrated effective inhibition against several bacterial strains and fungi. The antimicrobial activity was measured using the diameter of the inhibition zone (IZD), revealing that certain derivatives could outperform established antibiotics such as ampicillin and gentamicin .
The biological activity of tetrazole compounds is often linked to their ability to interact with various biological targets. For instance:
- Inhibition of Kinases : Some tetrazoles act as inhibitors of specific kinases involved in cancer progression.
- DNA Interaction : Certain derivatives exhibit DNA photocleavage activity and induce apoptosis in cancer cells through mechanisms that involve oxidative stress and mitochondrial pathways .
Case Study 1: Antitumor Efficacy
In a detailed investigation into the efficacy of tetrazole derivatives against cancer cell lines, researchers synthesized a series of compounds and assessed their antiproliferative effects. Compounds with structural similarities to this compound were found to significantly inhibit cell viability in vitro.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4c | MDA-MB-231 | 17.83 |
| 4j | MCF-7 | 19.73 |
Case Study 2: Antimicrobial Screening
A series of synthesized tetrazole derivatives were screened for antimicrobial activity against various pathogens. The results indicated that some compounds had substantial inhibitory effects.
| Compound | Pathogen Type | IZD (mm) |
|---|---|---|
| A | Gram-positive bacteria | 20 |
| B | Fungal species | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
